(2R)-1-methanesulfonyl-4-methylpentan-2-amine
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Overview
Description
(2R)-1-methanesulfonyl-4-methylpentan-2-amine is an organic compound with a specific stereochemistry, indicated by the (2R) configuration This compound is characterized by the presence of a methanesulfonyl group attached to the amine, making it a sulfonamide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methanesulfonyl-4-methylpentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-methylpentan-2-amine.
Sulfonylation: The precursor undergoes sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-methanesulfonyl-4-methylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(2R)-1-methanesulfonyl-4-methylpentan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-methanesulfonyl-4-methylpentan-2-amine involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-methanesulfonyl-4-methylpentan-2-amine: can be compared with other sulfonamide derivatives such as:
Uniqueness
- The unique stereochemistry of this compound gives it distinct chemical and biological properties compared to its enantiomers and diastereomers. This specificity can result in different interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H17NO2S |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
(2R)-4-methyl-1-methylsulfonylpentan-2-amine |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)4-7(8)5-11(3,9)10/h6-7H,4-5,8H2,1-3H3/t7-/m1/s1 |
InChI Key |
QVZZETZFYSNNSK-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@H](CS(=O)(=O)C)N |
Canonical SMILES |
CC(C)CC(CS(=O)(=O)C)N |
Origin of Product |
United States |
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